2-Acetyl-2,6,6-trimethyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one
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Overview
Description
2-Acetyl-2,6,6-trimethyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one is an organic compound belonging to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This compound, in particular, may have unique properties due to its specific structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-2,6,6-trimethyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common synthetic routes may include:
Aldol Condensation: Using acetylacetone and a suitable aldehyde in the presence of a base.
Friedel-Crafts Acylation: Employing an acyl chloride and a benzofuran derivative with a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for yield and purity, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may yield alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines, alcohols.
Scientific Research Applications
2-Acetyl-2,6,6-trimethyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible precursor for pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of agrochemicals and fragrances.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering metabolic pathways. In chemical reactions, it acts as a reactant or intermediate, undergoing transformations based on the reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
2-Acetylbenzofuran: Similar structure but lacks the tetrahydro ring.
2,6,6-Trimethyl-1,3-cyclohexadiene: Shares the trimethyl group but has a different core structure.
Uniqueness
2-Acetyl-2,6,6-trimethyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one is unique due to its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties.
Properties
CAS No. |
833446-77-8 |
---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-acetyl-2,6,6-trimethyl-5,7-dihydro-3H-1-benzofuran-4-one |
InChI |
InChI=1S/C13H18O3/c1-8(14)13(4)5-9-10(15)6-12(2,3)7-11(9)16-13/h5-7H2,1-4H3 |
InChI Key |
CVVRADUFRXVIFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CC2=C(O1)CC(CC2=O)(C)C)C |
Origin of Product |
United States |
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